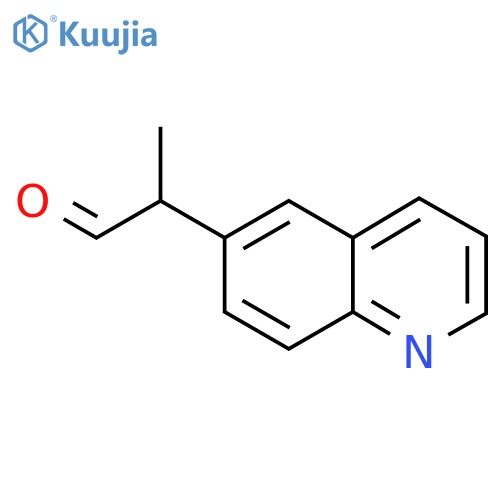Cas no 2229344-54-9 (2-(quinolin-6-yl)propanal)

2-(quinolin-6-yl)propanal structure
商品名:2-(quinolin-6-yl)propanal
2-(quinolin-6-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(quinolin-6-yl)propanal
- 2229344-54-9
- EN300-1750506
-
- インチ: 1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-9H,1H3
- InChIKey: OGAYLIAKSNITAA-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1C=CC2C(=CC=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 185.084063974g/mol
- どういたいしつりょう: 185.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30Ų
2-(quinolin-6-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750506-0.05g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-0.5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-2.5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-10.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1750506-5.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1750506-5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-0.25g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-0.1g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1750506-1.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1750506-1g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 1g |
$1142.0 | 2023-09-20 |
2-(quinolin-6-yl)propanal 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
2229344-54-9 (2-(quinolin-6-yl)propanal) 関連製品
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 307-59-5(perfluorododecane)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
